molecular formula C21H21NO6 B214077 N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide

N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide

Cat. No.: B214077
M. Wt: 383.4 g/mol
InChI Key: JIYLVEOWJKQRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide is an organic compound characterized by its unique structure, which includes a furan ring, a dimethoxyphenyl group, and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the furan ring, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced through a nucleophilic substitution reaction, where the furan ring acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide
  • (2E)-N-allyl-3-(3,4-dimethoxyphenyl)-2-propenamide
  • N-(3,4-dimethoxyphenyl)-ethyl-3-phenylacrylamide

Uniqueness

N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C21H21NO6

Molecular Weight

383.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H21NO6/c1-24-16-6-4-5-7-18(16)27-13-15-9-11-19(28-15)21(23)22-14-8-10-17(25-2)20(12-14)26-3/h4-12H,13H2,1-3H3,(H,22,23)

InChI Key

JIYLVEOWJKQRPA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.